molecular formula C21H32FNO7 B13435070 (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid

(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13435070
M. Wt: 429.5 g/mol
InChI Key: IPAZEPBIOFZFEF-BFDPSUAWSA-N
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Description

(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its bicyclic hexane core, which is substituted with various functional groups, including an amino group, a fluoro group, and a carboxylic acid group. The presence of these functional groups makes the compound highly reactive and suitable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid involves multiple steps, including the formation of the bicyclic hexane core and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the bicyclic hexane core through a series of cyclization reactions. The functional groups are then introduced through various substitution and addition reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluoro group can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,3S,5R,6S)-2-amino-3-chloro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a chloro group instead of a fluoro group.

    (1S,2S,3S,5R,6S)-2-amino-3-bromo-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The uniqueness of (1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C21H32FNO7

Molecular Weight

429.5 g/mol

IUPAC Name

(1S,2S,3S,5R,6S)-2-amino-3-fluoro-6-[(1S)-1-[(1R,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyloxyethoxy]carbonylbicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C21H32FNO7/c1-9(2)12-6-5-10(3)7-14(12)30-20(27)29-11(4)28-18(24)16-13-8-15(22)21(23,17(13)16)19(25)26/h9-17H,5-8,23H2,1-4H3,(H,25,26)/t10-,11+,12?,13+,14-,15+,16+,17+,21+/m1/s1

InChI Key

IPAZEPBIOFZFEF-BFDPSUAWSA-N

Isomeric SMILES

C[C@@H]1CCC([C@@H](C1)OC(=O)O[C@@H](C)OC(=O)[C@H]2[C@H]3[C@@H]2[C@@]([C@H](C3)F)(C(=O)O)N)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)OC(C)OC(=O)C2C3C2C(C(C3)F)(C(=O)O)N)C(C)C

Origin of Product

United States

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